
(R)-3-(2-Bromophenoxy)butanoic acid
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Overview
Description
(R)-3-(2-Bromophenoxy)butanoic acid is a chiral carboxylic acid characterized by a butanoic acid backbone substituted with a 2-bromophenoxy group at the third carbon. The bromophenoxy moiety introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Bromophenoxy)butanoic acid typically involves the reaction of 2-bromophenol with butanoic acid derivatives. One common method is the esterification of 2-bromophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Bromophenoxy)butanoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Bromophenoxy)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenoxybutanoic acids.
Scientific Research Applications
®-3-(2-Bromophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(2-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs: Substituted Butanoic Acids
Table 1: Key Structural Analogs of (R)-3-(2-Bromophenoxy)butanoic Acid
Key Observations :
- In contrast, Fmoc-protected analogs (e.g., FAA8955) prioritize solubility and reactivity for solid-phase peptide synthesis .
- Chirality : The (R)-configuration distinguishes the target compound from racemic mixtures (e.g., DL-3-bromophenylalanine in ), which may exhibit divergent biological activities .
Functional Analogs: Anti-Inflammatory Derivatives
Table 2: Anti-Inflammatory Propionic/Butanoic Acid Derivatives
Comparison with this compound:
- Substituent Impact: The 2-bromophenoxy group may enhance lipophilicity and membrane permeability compared to non-halogenated phenyl ethers, aligning with trends observed in anti-inflammatory drug design .
Substituent-Driven Comparisons: Bromophenyl Moieties
2-Bromophenylboronic Acid () :
- Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, suggesting that the bromophenyl moiety in the target compound could facilitate similar reactivity in synthetic applications .
3-Bromophenylalanine Derivatives () :
- These amino acids feature a brominated aromatic ring but lack the ether linkage seen in the target compound. The absence of the phenoxy group may reduce oxidative stability but improve compatibility with biological systems (e.g., enzyme substrates) .
Biological Activity
(R)-3-(2-Bromophenoxy)butanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11BrO3
- Molecular Weight : 243.1 g/mol
- Structural Characteristics : The compound consists of a butanoic acid backbone with a bromophenoxy group at the second position, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : Its structural similarity to gamma-aminobutyric acid (GABA) suggests potential interactions with GABA receptors, influencing neurotransmission pathways.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Potential : Preliminary findings indicate that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in specific cancer cell lines | |
Neuroprotective | Modulates GABAergic activity |
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound involved the administration of the compound in animal models of neurodegeneration. Results showed a significant reduction in neuronal loss and improved behavioral outcomes, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.
Case Study: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was compared to standard antibiotics, revealing comparable or superior activity under certain conditions.
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3R)-3-(2-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
DBUZKORZHVNTLG-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=CC=C1Br |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC=C1Br |
Origin of Product |
United States |
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